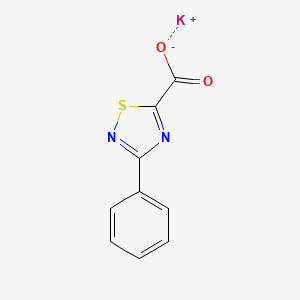

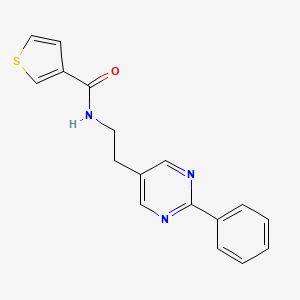

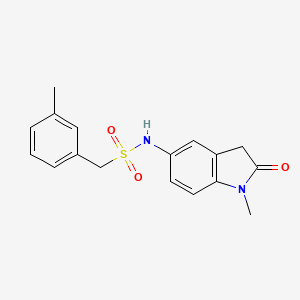

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

カタログ番号 B2748039

CAS番号:

2230806-79-6

分子量: 282.23

InChIキー: MUEHSKAJDRIBIZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned seems to be a complex organic molecule. It likely contains a benzothiophene core, which is a type of heterocyclic compound . The “3-Hydroxy-4-(2,2,2-trifluoroethoxy)” part suggests the presence of a hydroxy group and a trifluoroethoxy group attached to the benzothiophene core .

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, related compounds have been studied. For example, the trifluoroethoxylation of non-activated sp3 C–H has been achieved via a domino approach .科学的研究の応用

Inhibition Performance in Corrosion Protection

- Study Focus : Research into green and environmentally friendly substances is crucial in chemistry and technology-related fields. The study of spirocyclopropane derivatives, similar in structure to 3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, reveals their potential as corrosion inhibitors for mild steel in acidic solutions.

- Findings : These compounds exhibit effective inhibition properties, with the highest resistance achieved at specific concentrations and temperatures. The adsorption of inhibitors on mild steel surfaces involves both physical and chemical processes, following the Langmuir isotherm model. Quantum mechanical calculations indicate that π-electrons in the aromatic ring and lone-pair electrons in certain groups contribute to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Electrochemical Applications in Organic Synthesis

- Study Focus : Electroreduction of derivatives related to this compound has been studied, particularly involving hydroxylamines electrogenerated from specific derivatives in different solvents.

- Findings : This study reveals that these derivatives show stability in certain mediums, leading to subsequent reactions that produce various organic compounds, demonstrating their potential in organic synthesis applications (Cristea et al., 2005).

Polymerization and Material Science

- Study Focus : Investigations into organo-catalyzed ring-opening polymerization of derivatives, including those similar to this compound, demonstrate their application in producing polymers with specific properties.

- Findings : These derivatives can be polymerized in a controlled manner under mild conditions, resulting in polymers with specific molar masses and narrow polydispersity. The study highlights their potential in creating unique polymeric materials for various applications (Thillaye du Boullay et al., 2010).

特性

IUPAC Name |

1,1-dioxo-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)5-17-7-2-1-3-8-9(7)6(14)4-18(8,15)16/h1-3,6,14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHSKAJDRIBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC=C2S1(=O)=O)OCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochlori...

100002-84-4; 172927-00-3

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)

![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)